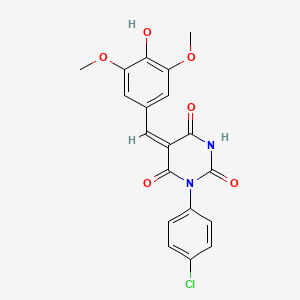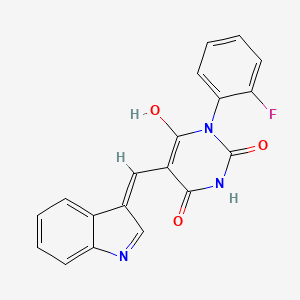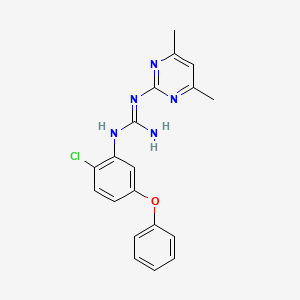![molecular formula C24H19N3O6 B11654894 (4Z)-4-({2-[2-(4-Nitrophenoxy)ethoxy]phenyl}methylidene)-1-phenylpyrazolidine-3,5-dione](/img/structure/B11654894.png)
(4Z)-4-({2-[2-(4-Nitrophenoxy)ethoxy]phenyl}methylidene)-1-phenylpyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“NPEP” , is a complex organic compound with a fascinating structure. Let’s break it down:
- The 4Z indicates the geometry of the double bond.
- The nitrophenoxy group (NO₂-C₆H₄-O-) is attached to the pyrazolidine ring.
- The phenyl group (C₆H₅-) is also part of the molecule.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
NPEP participates in various chemical reactions:
Oxidation: Undergoes oxidation to form the corresponding ketone.
Reduction: Reduction of the nitro group yields the corresponding amine.
Substitution: The phenyl group can be substituted with other functional groups.
Common Reagents: Sodium borohydride (NaBH₄), hydrogen peroxide (H₂O₂), and Lewis acids.
Major Products: Nitrophenylpyrazolidine derivatives and their analogs.
Scientific Research Applications
NPEP finds applications in:
Medicine: Investigated as a potential anti-inflammatory agent due to its unique structure.
Chemical Biology: Used as a scaffold for designing enzyme inhibitors.
Industry: Employed in the synthesis of specialty chemicals.
Mechanism of Action
- NPEP’s mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors.
- It modulates cellular pathways related to inflammation, oxidative stress, or cell signaling.
Comparison with Similar Compounds
Similar Compounds: Other pyrazolidine derivatives, such as hydantoin and barbituric acid derivatives.
Uniqueness: NPEP’s combination of a nitrophenyl group, methylidene moiety, and pyrazolidine ring sets it apart.
Properties
Molecular Formula |
C24H19N3O6 |
|---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
(4Z)-4-[[2-[2-(4-nitrophenoxy)ethoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C24H19N3O6/c28-23-21(24(29)26(25-23)18-7-2-1-3-8-18)16-17-6-4-5-9-22(17)33-15-14-32-20-12-10-19(11-13-20)27(30)31/h1-13,16H,14-15H2,(H,25,28)/b21-16- |
InChI Key |
UOEUIVIUCKWHBI-PGMHBOJBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3OCCOC4=CC=C(C=C4)[N+](=O)[O-])/C(=O)N2 |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OCCOC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(3,4-Dimethoxy-benzoyl)-thioureido]-N-(5-ethyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide](/img/structure/B11654825.png)

![2-{2-[4-(4-ethylphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11654844.png)
![N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-3-chloro-4-nitrobenzamide](/img/structure/B11654853.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(5-chloro-2-hydroxyphenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11654861.png)

![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide](/img/structure/B11654867.png)
![5-(1-{[5-(diethylamino)pentan-2-yl]amino}propylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11654871.png)
![(6Z)-6-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654881.png)
![4-bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11654889.png)
![Methyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11654896.png)

![2-[(3-Nitrophenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B11654909.png)
